

# (S)-(+)-1-Cyclohexylethylamine spectral data (NMR, IR, MS)

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An In-depth Technical Guide to the Spectral Data of (S)-(+)-1-Cyclohexylethylamine

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral amine, **(S)-(+)-1- Cyclohexylethylamine**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed spectral characterization for identification, purity assessment, and structural elucidation.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for (S)-(+)-1-Cyclohexylethylamine.

#### <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The data presented was acquired in deuterochloroform (CDCl₃).



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.5 - 2.7	Multiplet	1H	CH-NH <sub>2</sub>
~1.6 - 1.8	Multiplet	5H	Cyclohexyl H
~1.0 - 1.4	Multiplet	8H	Cyclohexyl H, NH2
~0.8 - 1.0	Multiplet	3H	CH₃

Note: The broadness and exact position of the amine (NH<sub>2</sub>) protons can vary with concentration and sample purity. The signal may also disappear upon a D<sub>2</sub>O shake.[1]

#### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum was obtained in deuterochloroform (CDCl<sub>3</sub>).[2]

Chemical Shift (δ) ppm	Assignment
55.8	CH-NH <sub>2</sub>
45.1	Cyclohexyl C1
29.8	Cyclohexyl C
26.6	Cyclohexyl C
26.4	Cyclohexyl C
23.9	СН₃

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a primary amine, **(S)-(+)-1-Cyclohexylethylamine** exhibits characteristic N-H stretching and bending vibrations.[3][4]



Wavenumber (cm⁻¹)	Intensity	Assignment
~3300 - 3400	Medium, Sharp	N-H Asymmetric & Symmetric Stretch (two bands for primary amine)[4][5]
~2850 - 2960	Strong	C-H Aliphatic Stretch
~1600	Medium	N-H Scissoring (Bending)[4][5]
~1450	Medium	C-H Bending
~1020 - 1250	Medium-Weak	C-N Stretch[4]
~665 - 910	Strong, Broad	N-H Wag[4]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, the molecular ion peak is expected to have an odd m/z value, consistent with the Nitrogen Rule.[6][7] The molecular weight of **(S)-(+)-1-**

Cyclohexylethylamine is 127.23 g/mol .[8][9]

Mass-to-Charge (m/z)	Relative Intensity	Assignment
127	Low	[M]+ (Molecular Ion)
112	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
83	Moderate	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (Cyclohexyl cation)
44	High (Base Peak)	[CH(CH3)NH2]+ (Alpha- cleavage)[6]
41	High	
30	High	[CH2NH2]+

# **Experimental Protocols**



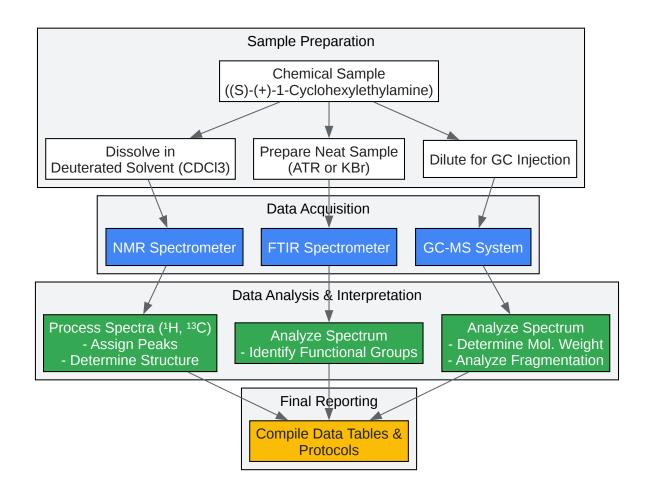
The data presented herein is compiled from public spectral databases.[2][8][9] The following are representative experimental protocols for acquiring such data.

- Nuclear Magnetic Resonance (NMR): The sample of **(S)-(+)-1-Cyclohexylethylamine** is dissolved in a deuterated solvent, typically deuterochloroform (CDCl<sub>3</sub>), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Data is processed with appropriate Fourier transformation and baseline correction.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS instrument.[8] For a liquid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed using a DuraSamplIR II accessory.[10] Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>.
- Mass Spectrometry (MS): The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which typically employs Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum. The data is often compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[9]

## **Data Acquisition and Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **(S)-(+)-1-Cyclohexylethylamine**.





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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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